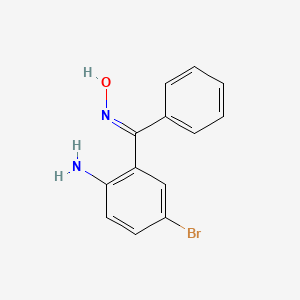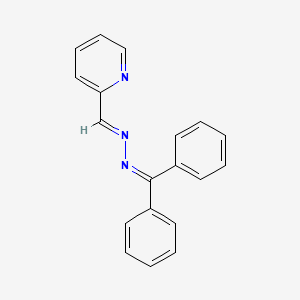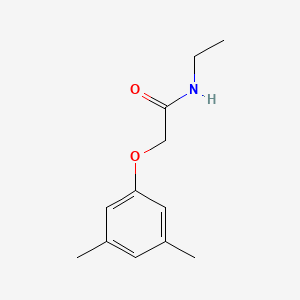
(2-amino-5-bromophenyl)(phenyl)methanone oxime
Übersicht
Beschreibung
(2-amino-5-bromophenyl)(phenyl)methanone oxime, also known as ABP, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry. ABP is a member of the oxime family of compounds, which are known for their ability to act as nucleophiles in chemical reactions.
Wirkmechanismus
The mechanism of action of (2-amino-5-bromophenyl)(phenyl)methanone oxime involves its ability to act as a nucleophile and react with the active site of enzymes that contain a cysteine residue. (2-amino-5-bromophenyl)(phenyl)methanone oxime forms a covalent bond with the cysteine residue, which inhibits the activity of the enzyme. This mechanism of action is similar to that of other oxime compounds, such as oxime esters and oxime ethers.
Biochemical and Physiological Effects
(2-amino-5-bromophenyl)(phenyl)methanone oxime has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of cathepsin B, (2-amino-5-bromophenyl)(phenyl)methanone oxime has also been found to inhibit the activity of other cysteine proteases, such as cathepsin L and papain. (2-amino-5-bromophenyl)(phenyl)methanone oxime has also been found to have anti-inflammatory properties, as it can inhibit the activity of the enzyme cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
(2-amino-5-bromophenyl)(phenyl)methanone oxime has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also highly selective for cysteine proteases, which makes it a useful tool for studying the activity of these enzymes. However, there are also limitations to the use of (2-amino-5-bromophenyl)(phenyl)methanone oxime in lab experiments. Its mechanism of action involves the formation of a covalent bond with the active site of enzymes, which can make it difficult to study the enzyme in its active state. Additionally, (2-amino-5-bromophenyl)(phenyl)methanone oxime has been found to have some toxicity in vitro, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-amino-5-bromophenyl)(phenyl)methanone oxime. One area of research is the development of more selective (2-amino-5-bromophenyl)(phenyl)methanone oxime analogs that can target specific cysteine proteases. Another area of research is the use of (2-amino-5-bromophenyl)(phenyl)methanone oxime as a tool for studying the activity of cysteine proteases in vivo. Additionally, (2-amino-5-bromophenyl)(phenyl)methanone oxime has potential applications in the development of cancer therapeutics, and further research is needed to explore this potential.
Wissenschaftliche Forschungsanwendungen
(2-amino-5-bromophenyl)(phenyl)methanone oxime has been found to have potential applications in medicinal chemistry due to its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer. (2-amino-5-bromophenyl)(phenyl)methanone oxime has been shown to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. This inhibition has been found to reduce the invasiveness of cancer cells and prevent the formation of metastases.
Eigenschaften
IUPAC Name |
(NE)-N-[(2-amino-5-bromophenyl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDODCDEYPBITL-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)
![N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylacrylamide ethanedioate dihydrate](/img/structure/B3881213.png)
![N'-[(5-methyl-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3881219.png)

![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)
![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)
![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)

